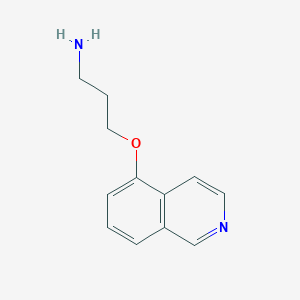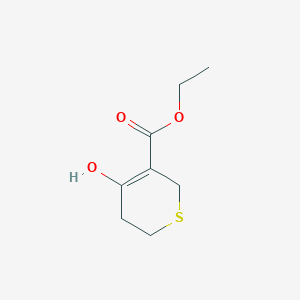![molecular formula C19H18O7 B13111143 (E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid is a complex organic compound characterized by the presence of two dihydroxyphenyl groups and a hexenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid typically involves multiple steps, including the formation of the hexenoic acid backbone and the introduction of the dihydroxyphenyl groups. One common synthetic route involves the use of a Diels-Alder reaction followed by oxidation and reduction steps to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the hexenoic acid backbone can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学研究应用
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl groups can participate in redox reactions, influencing cellular processes and pathways. The compound’s structure allows it to interact with specific proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(E)-Methyl 3-(3,4-dihydroxyphenyl)-acrylate: Shares the dihydroxyphenyl group but has a different backbone structure.
(E)-3-(3,4-Dihydroxyphenyl)-2-propenoic acid: Similar in having the dihydroxyphenyl group but differs in the length and functional groups of the backbone.
Uniqueness
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
属性
分子式 |
C19H18O7 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC 名称 |
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid |
InChI |
InChI=1S/C19H18O7/c20-14(4-1-11-2-5-15(21)17(23)8-11)10-13(19(25)26)7-12-3-6-16(22)18(24)9-12/h1-6,8-9,13,21-24H,7,10H2,(H,25,26)/b4-1+/t13-/m1/s1 |
InChI 键 |
FLOHMUHVWAXLJI-FNVMNULWSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@H](CC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1CC(CC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)





![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)




![4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)
